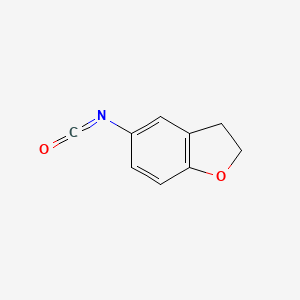

5-Isocyanato-2,3-dihydro-1-benzofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-isocyanato-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIKTAFMGLVRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379851 | |

| Record name | 5-Isocyanato-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215162-92-8 | |

| Record name | 5-Isocyanato-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 215162-92-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Isocyanato-2,3-dihydro-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 5-Isocyanato-2,3-dihydro-1-benzofuran. This compound is of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery, due to its reactive isocyanate group and the privileged 2,3-dihydrobenzofuran scaffold.

Core Chemical Properties

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 215162-92-8 | [1][2] |

| Molecular Formula | C₉H₇NO₂ | [3] |

| Molecular Weight | 161.16 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

| InChI | InChI=1S/C9H7NO2/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-2,5H,3-4H2 | [1] |

| SMILES | O=C=Nc1ccc2OCCc2c1 | [1] |

Table 2: Physical Properties of 2,3-Dihydrobenzofuran (Parent Scaffold)

| Property | Value |

| Molecular Formula | C₈H₈O |

| Molecular Weight | 120.15 g/mol |

| Boiling Point | 175 °C |

| Melting Point | -18 °C |

| Density | 1.0948 g/cm³ at 20 °C |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic routes, commonly starting from a corresponding carboxylic acid or amine precursor. A probable and widely used method for the conversion of a carboxylic acid to an isocyanate is the Curtius rearrangement.

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol outlines a general procedure for the synthesis of this compound from 2,3-dihydro-1-benzofuran-5-carboxylic acid.

Materials:

-

2,3-dihydro-1-benzofuran-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Sodium azide (NaN₃)

-

Anhydrous toluene or another suitable inert solvent

-

Standard laboratory glassware and safety equipment

Procedure:

-

Formation of the Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dihydro-1-benzofuran-5-carboxylic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours until the solid has completely dissolved and gas evolution has ceased. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,3-dihydro-1-benzofuran-5-carbonyl chloride.

-

Formation of the Acyl Azide: Dissolve the crude acyl chloride in a suitable anhydrous solvent such as acetone or tetrahydrofuran (THF). In a separate flask, prepare a solution of sodium azide in a minimal amount of water and add it dropwise to the acyl chloride solution at 0 °C with vigorous stirring. Continue stirring at this temperature for 1-2 hours. After the reaction is complete, extract the acyl azide with a non-polar solvent like diethyl ether or ethyl acetate.

-

Curtius Rearrangement: Carefully concentrate the organic extract containing the acyl azide. Caution: Acyl azides can be explosive and should be handled with care, avoiding high temperatures and friction. Dissolve the crude acyl azide in an anhydrous, high-boiling inert solvent such as toluene. Heat the solution gently to initiate the rearrangement. The evolution of nitrogen gas indicates the formation of the isocyanate. The reaction is typically complete when gas evolution ceases. The resulting solution contains this compound.

-

Purification: The product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent.

Reactivity Profile

The isocyanate functional group is highly electrophilic and readily reacts with a variety of nucleophiles. This reactivity is central to the utility of this compound as a synthetic intermediate.

-

Reaction with Alcohols: In the presence of an alcohol, the isocyanate group undergoes nucleophilic attack to form a stable urethane linkage. This reaction is often catalyzed by tertiary amines or organotin compounds.

-

Reaction with Amines: Primary and secondary amines react rapidly with the isocyanate to form urea derivatives. This reaction is typically faster than the reaction with alcohols.

-

Reaction with Water: this compound will react with water, first forming an unstable carbamic acid, which then decarboxylates to yield the corresponding 2,3-dihydro-1-benzofuran-5-amine. This reaction can be a consideration for storage and handling, as exposure to moisture will lead to degradation of the isocyanate.

Applications in Drug Discovery and Development

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Consequently, derivatives of this scaffold are actively investigated for a wide range of therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the potential of benzofuran and 2,3-dihydrobenzofuran derivatives as anticancer agents.[4][5][6][7] These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including:

-

Inhibition of Anti-apoptotic Proteins: Some derivatives have been found to inhibit the expression of the anti-apoptotic protein Bcl-2.[6][7]

-

Induction of PARP-1 Cleavage: Concentration-dependent cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis, has been observed.[6][7]

-

Signaling Pathway Modulation: Certain 3-formylbenzofuran derivatives have been shown to promote apoptosis by blocking the RAS/RAF/MEK/ERK signaling pathway.[5]

Other Therapeutic Areas

Derivatives of the 2,3-dihydrobenzofuran scaffold have also been investigated for their potential in treating:

-

Inflammatory Diseases: By inhibiting the production of pro-inflammatory mediators.[6][7]

-

Neurological Disorders: As inhibitors of phosphodiesterase 1B (PDE1B).

-

Pain Management: As potent and selective cannabinoid receptor 2 (CB2) agonists.

-

Inflammation and Cancer: As inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[8]

The versatility of the 2,3-dihydrobenzofuran scaffold, combined with the reactive handle provided by the isocyanate group, makes this compound a valuable building block for the synthesis of compound libraries aimed at discovering novel therapeutic agents.

References

- 1. Buy Online CAS Number 215162-92-8 - TRC - 2,3-Dihydro-1-benzofuran-5-yl Isocyanate | LGC Standards [lgcstandards.com]

- 2. 2,3-DIHYDRO-1-BENZOFURAN-5-YL ISOCYANATE, CasNo.215162-92-8 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 3. 2,3-DIHYDRO-1-BENZOFURAN-5-YL ISOCYANATE | CAS: 215162-92-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-dihydro-1-benzofuran-5-yl isocyanate (CAS 215162-92-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dihydro-1-benzofuran-5-yl isocyanate (CAS 215162-92-8), a key building block in medicinal chemistry. The 2,3-dihydro-1-benzofuran scaffold is a privileged structure, notably utilized in the development of selective agonists for the cannabinoid receptor 2 (CB2), a promising target for therapeutic intervention in inflammatory and neuropathic pain. This document details the physicochemical properties, synthesis, reactivity, and applications of 2,3-dihydro-1-benzofuran-5-yl isocyanate, with a focus on its role in the synthesis of bioactive molecules. Detailed experimental protocols and safety information are also provided to aid researchers in its effective and safe use.

Chemical and Physical Properties

2,3-dihydro-1-benzofuran-5-yl isocyanate is a reactive chemical intermediate. Its core structure consists of a 2,3-dihydro-1-benzofuran moiety with a reactive isocyanate group at the 5-position. The isocyanate group serves as an electrophilic site, readily reacting with nucleophiles, a property extensively utilized in the synthesis of urea and carbamate derivatives in drug discovery programs.

Table 1: Physicochemical Properties of 2,3-dihydro-1-benzofuran-5-yl isocyanate

| Property | Value | Reference(s) |

| CAS Number | 215162-92-8 | [1][2][3] |

| Molecular Formula | C₉H₇NO₂ | [1][2][3] |

| Molecular Weight | 161.16 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 42-43 °C | [4] |

| Boiling Point | 130-132 °C at 3 mmHg | [4] |

| InChI | InChI=1S/C9H7NO2/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-2,5H,3-4H2 | [1][3] |

| InChI Key | WAIKTAFMGLVRJC-UHFFFAOYSA-N | [3] |

| SMILES | O=C=Nc1ccc2OCCc2c1 | [1] |

Synthesis and Experimental Protocols

The synthesis of 2,3-dihydro-1-benzofuran-5-yl isocyanate is most commonly achieved through the Curtius rearrangement of 2,3-dihydro-1-benzofuran-5-carbonyl azide. This method is favored for its mild conditions and tolerance of various functional groups.[2][5][6][7][8] The synthesis of the requisite carboxylic acid precursor is also a critical step.

Synthesis of 2,3-dihydro-1-benzofuran-5-carboxylic acid

The precursor, 2,3-dihydro-1-benzofuran-5-carboxylic acid, can be synthesized from the corresponding aldehyde, 2,3-dihydro-1-benzofuran-5-carbaldehyde.[9]

Experimental Protocol: Oxidation of 2,3-dihydro-1-benzofuran-5-carbaldehyde

-

To a solution of 2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 g, 6.75 mmol) in glacial acetic acid (8 ml), add sodium acetate (664 mg, 8.1 mmol) and bromine (0.7 ml, 13.5 mmol) slowly at 10 °C.[10]

-

Stir the reaction mixture for 2 hours at room temperature.[10]

-

Dilute the reaction with a saturated aqueous solution of sodium thiosulfate (10 ml) and wash with a saturated aqueous solution of sodium bicarbonate.[10]

-

Extract the product with ethyl acetate.[10]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2,3-dihydro-1-benzofuran-5-carboxylic acid.[10]

Synthesis of 2,3-dihydro-1-benzofuran-5-yl isocyanate via Curtius Rearrangement

The Curtius rearrangement provides a reliable method to convert the carboxylic acid to the isocyanate via an acyl azide intermediate.[2][5][6]

Experimental Protocol: Curtius Rearrangement

-

Acyl Chloride Formation: To a solution of 2,3-dihydro-1-benzofuran-5-carboxylic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride and a catalytic amount of DMF at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy). Remove the solvent and excess reagent under reduced pressure to obtain the crude 2,3-dihydro-1-benzofuran-5-carbonyl chloride.

-

Acyl Azide Formation: Dissolve the crude acyl chloride in a suitable solvent (e.g., acetone or THF). Cool the solution to 0 °C and add a solution of sodium azide in water dropwise. Stir the reaction mixture vigorously at 0 °C for 1-2 hours.

-

Curtius Rearrangement: Extract the acyl azide into an inert, high-boiling solvent (e.g., toluene). Dry the organic layer and heat the solution to induce the rearrangement of the acyl azide to the isocyanate, with the evolution of nitrogen gas. The reaction progress can be monitored by the disappearance of the acyl azide peak and the appearance of the isocyanate peak in the IR spectrum.

-

Purification: After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude 2,3-dihydro-1-benzofuran-5-yl isocyanate, which can be further purified by vacuum distillation.

Reactivity and Applications in Drug Discovery

The isocyanate functional group of 2,3-dihydro-1-benzofuran-5-yl isocyanate is a powerful tool for introducing the dihydrobenzofuran scaffold into potential drug candidates. Its primary reaction is with nucleophiles, such as amines and alcohols, to form urea and carbamate linkages, respectively. These functional groups are prevalent in many clinically approved drugs due to their ability to form stable hydrogen bond interactions with biological targets.

Synthesis of Urea Derivatives for Cannabinoid Receptor 2 (CB2) Modulation

The 2,3-dihydro-1-benzofuran scaffold is a key component of a series of potent and selective CB2 receptor agonists.[11] The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed in immune cells and is a promising therapeutic target for inflammatory diseases and neuropathic pain.[11] 2,3-dihydro-1-benzofuran-5-yl isocyanate serves as a crucial reagent in the synthesis of urea-containing CB2 agonists.

Experimental Protocol: Synthesis of a Urea Derivative

-

Dissolve 2,3-dihydro-1-benzofuran-5-yl isocyanate in an anhydrous aprotic solvent (e.g., THF or dichloromethane).

-

Add an equimolar amount of the desired primary or secondary amine to the solution.

-

If the amine is used as a salt, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the solvent can be removed under reduced pressure, and the resulting crude urea derivative can be purified by column chromatography or recrystallization.

Biological Evaluation of Synthesized Ligands

Compounds synthesized using 2,3-dihydro-1-benzofuran-5-yl isocyanate, particularly those targeting the CB2 receptor, are typically evaluated for their functional activity using in vitro assays such as GTPγS binding and cAMP modulation assays.

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR.[12][13][14][15] The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Prepare cell membranes from cells stably expressing the human CB2 receptor.

-

Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, EDTA, and NaCl.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, GDP, the test compound (at various concentrations), and [³⁵S]GTPγS.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow for binding.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Analyze the data to determine the EC₅₀ and Eₘₐₓ values for the test compound.

cAMP Assay

Activation of the Gi-coupled CB2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[16][17][18][19] This change in cAMP can be quantified to determine the potency and efficacy of a CB2 agonist.

Experimental Protocol: cAMP Assay

-

Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human CB2 receptor.

-

Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Agonist Treatment: Treat the forskolin-stimulated cells with varying concentrations of the test compound.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or LANCE).

-

Data Analysis: Generate a dose-response curve to determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

Safety and Handling

Isocyanates are reactive and potentially hazardous compounds that require careful handling.

-

Inhalation: Isocyanates are respiratory sensitizers and can cause asthma-like symptoms upon inhalation. Work in a well-ventilated fume hood is mandatory.

-

Skin Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture. Isocyanates can polymerize upon exposure to moisture.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before using this compound.

Conclusion

2,3-dihydro-1-benzofuran-5-yl isocyanate is a valuable and versatile building block for the synthesis of novel compounds in drug discovery, particularly in the development of selective CB2 receptor agonists. Its reactivity, coupled with the favorable pharmacological properties of the 2,3-dihydro-1-benzofuran scaffold, makes it a compound of significant interest to medicinal chemists. This guide provides the essential technical information to facilitate its use in research and development, emphasizing safe and effective handling and application.

References

- 1. Buy Online CAS Number 215162-92-8 - TRC - 2,3-Dihydro-1-benzofuran-5-yl Isocyanate | LGC Standards [lgcstandards.com]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-DIHYDRO-1-BENZOFURAN-5-YL ISOCYANATE | CAS: 215162-92-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 215162-92-8 Cas No. | 2,3-Dihydrobenzo[b]furan-5-yl isocyanate | Apollo [store.apolloscientific.co.uk]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. Curtius Rearrangement [organic-chemistry.org]

- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis routes of 2,3-Dihydrobenzofuran-5-carboxaldehyde [benchchem.com]

- 11. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. egrove.olemiss.edu [egrove.olemiss.edu]

- 14. benchchem.com [benchchem.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. cAMP Hunter™ Human CNR2 (CB2) Gi Cell-Based Assay Kit (CHO-K1) [discoverx.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-Isocyanato-2,3-dihydro-1-benzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthesis pathway for 5-Isocyanato-2,3-dihydro-1-benzofuran, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a two-step process, commencing with the preparation of the precursor 5-amino-2,3-dihydro-1-benzofuran, followed by its conversion to the target isocyanate.

I. Synthesis of 5-Amino-2,3-dihydro-1-benzofuran

The initial step involves the reduction of 5-nitro-2,3-dihydrobenzofuran to 5-amino-2,3-dihydro-1-benzofuran. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

A mixture of 10 g of 5-nitro-2,3-dihydrobenzofuran, 2.5 g of Raney Nickel, and 50 ml of ethanol is subjected to hydrogenation in a Parr apparatus.[1] The reaction is conducted at room temperature under a hydrogen pressure of 50 p.s.i. until the consumption of hydrogen ceases.[1] Upon completion, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield 5-amino-2,3-dihydro-1-benzofuran as an oil.[1]

II. Conversion of 5-Amino-2,3-dihydro-1-benzofuran to this compound

The transformation of the amino group to an isocyanate group can be achieved through several established methods. Phosgenation, using phosgene or its safer equivalents like diphosgene or triphosgene, is a widely used industrial method. Other notable methods include the Curtius, Hofmann, and Lossen rearrangements.[2][3][4]

Phosgenation Route

Phosgenation involves the reaction of an amine with phosgene or a phosgene equivalent. The use of triphosgene is often preferred for laboratory-scale synthesis due to its solid nature, which makes it easier to handle than gaseous phosgene.

Experimental Protocol: Phosgenation using Triphosgene

To a solution of triphosgene in a suitable anhydrous solvent such as dichloromethane (DCM) or ethyl acetate, a solution of 5-amino-2,3-dihydro-1-benzofuran in the same solvent is added dropwise at a low temperature, typically around 0°C. A non-nucleophilic base, such as triethylamine, is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then typically filtered to remove any precipitated salts, and the solvent is removed under reduced pressure to yield the crude isocyanate. Purification can be achieved by distillation or chromatography.

Note on Alternative Rearrangement Reactions:

-

Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide to an isocyanate.[2][5] The starting material for this route would be 2,3-dihydro-1-benzofuran-5-carboxylic acid, which would first be converted to the corresponding acyl azide.

-

Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[3][6] To utilize this pathway, 2,3-dihydro-1-benzofuran-5-carboxamide would be the required starting material.

-

Lossen Rearrangement: This reaction is the conversion of a hydroxamic acid or its derivative to an isocyanate.

Quantitative Data Summary

| Step | Reactant | Product | Reagents/Catalyst | Solvent | Yield |

| 1 | 5-Nitro-2,3-dihydrobenzofuran | 5-Amino-2,3-dihydro-1-benzofuran | Raney Nickel, H₂ | Ethanol | High (Specific yield not detailed in the provided source) |

| 2 | 5-Amino-2,3-dihydro-1-benzofuran | This compound | Triphosgene, Triethylamine | Dichloromethane or Ethyl Acetate | Typically high, though specific yield depends on reaction conditions |

Synthesis Pathway Visualization

Caption: Overall synthesis workflow for this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

A Technical Guide to 5-Isocyanato-2,3-dihydro-1-benzofuran for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties and Synthetic Pathway of a Versatile Benzofuran Derivative

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-Isocyanato-2,3-dihydro-1-benzofuran, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, outlines a probable synthetic protocol, and presents logical workflows for its synthesis and common reactions.

Core Physical and Chemical Characteristics

This compound is a bifunctional molecule featuring a dihydrobenzofuran scaffold and a reactive isocyanate group. Its chemical structure and key identifiers are presented below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 215162-92-8 |

| Molecular Formula | C₉H₇NO₂[1][2] |

| Molecular Weight | 161.16 g/mol [2][3] |

| Appearance | White to Off-White Solid[4] or Colorless to pale yellow liquid or solid[5] |

A summary of its known physical properties is provided in the following table for easy reference and comparison.

| Physical Property | Value |

| Melting Point | 42 °C[4] |

| Boiling Point | 130-132 °C at 3 mmHg[4] |

| Solubility | Slightly soluble in Chloroform and Methanol[4] |

| Stability | Hygroscopic and Moisture Sensitive[4] |

Synthetic Pathway: The Curtius Rearrangement

A plausible and widely utilized method for the synthesis of aryl isocyanates from carboxylic acids is the Curtius rearrangement.[1][6][7][8][9] This reaction proceeds through an acyl azide intermediate and is known for its high yield and tolerance of various functional groups. The logical workflow for the synthesis of this compound from its corresponding carboxylic acid is depicted below.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]

- 5. colorcom.lookchem.com [colorcom.lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Isocyanato-2,3-dihydro-1-benzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 5-isocyanato-2,3-dihydro-1-benzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectral characteristics based on the analysis of its core structure, 2,3-dihydro-1-benzofuran, and the functional isocyanate group. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectral data of analogous compounds, including 2,3-dihydrobenzofuran and various phenyl isocyanates.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~7.1-7.3 | m | - | 2 | Aromatic CH (H-4, H-6) |

| ~6.8 | d | ~8.5 | 1 | Aromatic CH (H-7) |

| ~4.6 | t | ~8.7 | 2 | O-CH₂ (H-2) |

| ~3.2 | t | ~8.7 | 2 | Ar-CH₂ (H-3) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~159 | C-O (C-7a) |

| ~135 | C-NCO (C-5) |

| ~128 | Aromatic CH (C-4 or C-6) |

| ~125 | Aromatic CH (C-4 or C-6) |

| ~124 | C-N=C=O |

| ~122 | C-Ar (C-3a) |

| ~110 | Aromatic CH (C-7) |

| ~71 | O-CH₂ (C-2) |

| ~29 | Ar-CH₂ (C-3) |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270-2250 | Strong, Sharp | Asymmetric N=C=O stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~1250-1200 | Strong | Aryl-O stretching |

| ~1100-1000 | Medium | C-O stretching |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 161 | [M]⁺ (Molecular Ion) |

| 133 | [M - CO]⁺ |

| 132 | [M - NCO]⁺ |

| 104 | [M - CO - C₂H₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectral data presented above. These protocols are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). For quantitative measurements, an internal standard such as tetramethylsilane (TMS) may be added.[1]

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, typically requiring a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[1]

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation: Prepare a thin film of the neat compound on a potassium bromide (KBr) salt plate. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[2]

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or a blank KBr plate to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule. The strong, sharp peak around 2270 cm⁻¹ is a key indicator of the isocyanate group.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample molecules using a suitable technique, such as Electron Ionization (EI). EI involves bombarding the sample with a high-energy electron beam, which typically leads to the formation of a molecular ion and various fragment ions.[4][5]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).[6]

-

Detection: Detect the separated ions and record their relative abundance.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and interpret the fragmentation pattern to gain structural information.[7]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. eng.uc.edu [eng.uc.edu]

- 3. researchgate.net [researchgate.net]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass Spectrometry [orgspectroscopyint.blogspot.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. m.youtube.com [m.youtube.com]

Reactivity Profile of the Isocyanate Group on a Dihydrobenzofuran Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a plethora of biologically active natural products and synthetic compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The introduction of a highly reactive isocyanate functional group onto this scaffold opens up new avenues for the synthesis of novel derivatives, such as ureas, carbamates, and other analogues, with potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the predicted reactivity profile of an isocyanate group attached to a dihydrobenzofuran ring, detailed experimental protocols for its synthesis, and potential applications in the context of drug development.

Predicted Reactivity Profile of Dihydrobenzofuran Isocyanate

The reactivity of an isocyanate group is primarily governed by the electrophilicity of its central carbon atom. This, in turn, is influenced by both the electronic and steric effects of the substituent it is attached to.

Electronic Effects

This predicted decrease in reactivity can be advantageous in certain synthetic applications, allowing for more controlled reactions and potentially improving selectivity when multiple reactive sites are present in a molecule.

Steric Effects

The steric hindrance around the isocyanate group will largely depend on the substitution pattern on the dihydrobenzofuran ring. An isocyanate group at position 5 or 6 of the dihydrobenzofuran ring is expected to experience minimal steric hindrance. However, substitution at positions 4 or 7 could introduce significant steric bulk, potentially hindering the approach of nucleophiles and further reducing the reaction rate. The interplay of these electronic and steric factors will ultimately determine the overall reactivity of a specific dihydrobenzofuran isocyanate derivative.

Synthesis of Dihydrobenzofuran Isocyanate

The synthesis of a dihydrobenzofuran isocyanate can be approached through two primary routes: the phosgenation of a dihydrobenzofuran amine or the rearrangement of a dihydrobenzofuran carboxylic acid derivative.

From Dihydrobenzofuran Amines using Phosgene or its Equivalents

The reaction of a primary amine with phosgene or its safer equivalents, such as diphosgene or triphosgene, is a standard method for the synthesis of isocyanates.

Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-5-isocyanate using Triphosgene

Disclaimer: This is a hypothetical protocol adapted from established procedures for the synthesis of aryl isocyanates. It should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2,3-Dihydrobenzofuran-5-amine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et3N), freshly distilled

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, dissolve 2,3-dihydrobenzofuran-5-amine (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous DCM.

-

Slowly add the triphosgene solution to the stirred amine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, slowly add a solution of freshly distilled triethylamine (2.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic N=C=O stretch of the isocyanate around 2250-2270 cm⁻¹).

-

Upon completion, the reaction mixture can be filtered to remove triethylamine hydrochloride. The filtrate, containing the desired isocyanate, can be used directly in subsequent reactions or carefully concentrated under reduced pressure. Purification by distillation under reduced pressure may be possible but should be approached with caution due to the reactivity of the isocyanate.

From Dihydrobenzofuran Carboxylic Acids via Curtius Rearrangement

The Curtius rearrangement provides a phosgene-free method for the synthesis of isocyanates from carboxylic acids via an acyl azide intermediate.

Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-5-isocyanate via Curtius Rearrangement

Disclaimer: This is a hypothetical protocol adapted from established procedures. Acyl azides are potentially explosive and should be handled with extreme care.

Materials:

-

2,3-Dihydrobenzofuran-5-carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et3N), freshly distilled

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dihydrobenzofuran-5-carboxylic acid (1 equivalent) in anhydrous toluene.

-

Add freshly distilled triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC or by observing the evolution of nitrogen gas. The reaction typically takes 2-4 hours.

-

The resulting solution containing the dihydrobenzofuran isocyanate can be cooled and used directly for the next step. Isolation of the isocyanate can be achieved by careful removal of the solvent under reduced pressure.

Reactions of Dihydrobenzofuran Isocyanate

Dihydrobenzofuran isocyanates are expected to undergo typical reactions of aryl isocyanates, reacting with a variety of nucleophiles.

Reaction with Alcohols to form Carbamates

The reaction with alcohols will yield the corresponding carbamates. This reaction is often catalyzed by bases or organometallic compounds.

Reaction with Amines to form Ureas

Primary and secondary amines will react readily with dihydrobenzofuran isocyanates to form substituted ureas.

Reaction with Water

Reaction with water will lead to the formation of an unstable carbamic acid, which will then decompose to the corresponding dihydrobenzofuran amine and carbon dioxide.

Table 1: Predicted Relative Reactivity with Nucleophiles

| Nucleophile | Product | Predicted Relative Rate |

| Primary Aliphatic Amine | Urea | Very Fast |

| Primary Aromatic Amine | Urea | Fast |

| Secondary Amine | Urea | Moderate-Fast |

| Primary Alcohol | Carbamate | Moderate |

| Water | Amine + CO2 | Slow-Moderate |

| Phenol | Carbamate | Slow |

Applications in Drug Development

The dihydrobenzofuran isocyanate is a versatile intermediate for the synthesis of compound libraries for high-throughput screening. The urea and carbamate linkages are common in many drug molecules, offering opportunities for creating new chemical entities with potential therapeutic applications. Given the known biological activities of dihydrobenzofuran derivatives, isocyanate-derived compounds could be explored as:

-

Kinase Inhibitors: Many kinase inhibitors feature a urea hinge-binding motif.

-

Anti-inflammatory Agents: Dihydrobenzofuran derivatives have shown anti-inflammatory properties.

-

Anticancer Agents: The scaffold is present in several compounds with anticancer activity.

Conclusion

The isocyanate group on a dihydrobenzofuran ring represents a valuable synthon for the generation of diverse molecular architectures. While its reactivity is predicted to be slightly attenuated by the electron-donating nature of the dihydrobenzofuran scaffold, it remains a highly useful functional group for the construction of novel compounds with potential applications in medicinal chemistry and drug discovery. The synthetic routes outlined in this guide provide a framework for the preparation and subsequent elaboration of this promising class of molecules. Further experimental investigation is warranted to fully elucidate the quantitative reactivity and synthetic utility of dihydrobenzofuran isocyanates.

Solubility Profile of 2,3-dihydro-1-benzofuran-5-yl isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-dihydro-1-benzofuran-5-yl isocyanate in common laboratory solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility, chemical reactivity considerations, and a detailed experimental protocol for determining solubility in a laboratory setting.

Introduction to 2,3-dihydro-1-benzofuran-5-yl isocyanate

2,3-dihydro-1-benzofuran-5-yl isocyanate is a chemical intermediate with the molecular formula C₉H₇NO₂. Isocyanates are a class of compounds characterized by the functional group -N=C=O. This group is highly electrophilic and reactive, making these compounds valuable in the synthesis of a wide range of chemical structures, particularly in the development of pharmaceuticals and other bioactive molecules. However, this reactivity also necessitates careful consideration of solvent choice and handling procedures to avoid degradation of the compound and ensure the success of chemical reactions. A critical aspect of handling this compound is its sensitivity to moisture.[1]

Solubility Data

Quantitative solubility data for 2,3-dihydro-1-benzofuran-5-yl isocyanate is not widely available in published literature. The following table summarizes the qualitative solubility information that has been reported.

| Solvent | IUPAC Name | Solubility | Notes |

| Chloroform | Trichloromethane | Slightly Soluble[1] | A common non-polar solvent. |

| Methanol | Methanol | Slightly Soluble[1] | A protic solvent; reactivity is expected (see Section 3). |

It is important for researchers to experimentally determine the solubility in their specific solvent of choice for accurate and reproducible results.

Reactivity with Common Laboratory Solvents

The isocyanate functional group is highly reactive towards nucleophiles. This reactivity profile dictates the choice of solvents for both storage and reaction.

-

Protic Solvents (e.g., water, alcohols like methanol and ethanol, primary/secondary amines): These solvents will react with the isocyanate group. Alcohols form carbamates, water forms an unstable carbamic acid which decomposes to an amine and carbon dioxide, and amines form ureas. Therefore, protic solvents are generally unsuitable for dissolving 2,3-dihydro-1-benzofuran-5-yl isocyanate if the isocyanate moiety is intended for subsequent reactions, unless the reaction is specifically with the solvent. The compound is noted to be moisture sensitive and hygroscopic.[1][2]

-

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): While generally better choices than protic solvents, care must be taken as impurities (such as water) can lead to degradation. Some aprotic polar solvents can also react with isocyanates under certain conditions.

-

Aprotic Non-Polar Solvents (e.g., Toluene, THF, Dichloromethane, Chloroform): These are typically the preferred solvents for reactions involving isocyanates. They are less likely to react with the isocyanate group. It is crucial to use anhydrous (dry) solvents to prevent hydrolysis of the isocyanate.[3][4]

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of 2,3-dihydro-1-benzofuran-5-yl isocyanate in a non-reactive, anhydrous solvent.

4.1. Materials and Equipment

-

2,3-dihydro-1-benzofuran-5-yl isocyanate

-

Anhydrous solvent of choice

-

Analytical balance

-

Vials with airtight septa

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Inert gas (e.g., nitrogen or argon)

-

Temperature-controlled environment (e.g., shaker or water bath)

-

Filtration apparatus (e.g., syringe filters)

4.2. Experimental Procedure

-

Preparation: Dry all glassware thoroughly. Prepare a series of vials, each containing a small magnetic stir bar.

-

Solvent Addition: Under an inert atmosphere, add a precise volume of the anhydrous solvent to each vial.

-

Solute Addition: Add progressively larger, accurately weighed amounts of 2,3-dihydro-1-benzofuran-5-yl isocyanate to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or bath. Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation is reached.

-

Observation: After equilibration, visually inspect the vials for any undissolved solid.

-

Separation: For the vials containing undissolved solid, carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a filter to remove any particulate matter.

-

Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated in g/L or mol/L using the mass of the dissolved solid and the volume of the supernatant taken.

4.3. Safety Precautions

-

Isocyanates are harmful and can be sensitizers.[1] Always handle them in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Take precautions to work under anhydrous conditions to prevent reaction with moisture.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

References

A Theoretical and Spectroscopic Investigation of 5-Isocyanato-2,3-dihydro-1-benzofuran: A Quantum Chemical Approach

Abstract: This whitepaper presents a comprehensive theoretical analysis of 5-Isocyanato-2,3-dihydro-1-benzofuran, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document serves as a foundational guide, detailing a proposed research framework utilizing quantum chemical calculations to elucidate the molecule's structural, electronic, and spectroscopic properties. The methodologies outlined herein, primarily based on Density Functional Theory (DFT), provide a robust protocol for predicting key molecular parameters. Hypothetical data, derived from established computational models for analogous structures, are presented in structured tables for clarity. Furthermore, this guide proposes experimental protocols for the synthesis and spectroscopic characterization of this compound to validate the theoretical findings. Visualizations of the computational workflow and molecular structure are provided to enhance understanding. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous natural products and synthetic molecules with significant biological activities.[1][2] Their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities, have established them as privileged scaffolds in drug discovery.[3] The incorporation of an isocyanate functional group introduces a reactive site for various chemical transformations, making this compound a potentially valuable building block for the synthesis of novel therapeutic agents and functional polymers.

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and cost-effective means to predict the physicochemical properties of molecules before their synthesis.[4] Density Functional Theory (DFT) has emerged as a particularly effective method for studying the geometry, electronic structure, and vibrational spectra of organic molecules with a high degree of accuracy.[5] This whitepaper outlines a proposed computational study on this compound to predict its key molecular parameters. The theoretical data presented, while hypothetical, are based on established computational results for structurally related compounds and serve as a benchmark for future experimental work.

Theoretical Background

The computational investigation of this compound would be centered around Density Functional Theory (DFT). This method is well-suited for molecules of this size, providing a good balance between computational cost and accuracy.[4] Key properties to be investigated include:

-

Molecular Geometry: Determination of the optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequencies: Calculation of the infrared (IR) spectrum to identify characteristic vibrational modes, particularly for the isocyanate (-N=C=O) group.

-

Electronic Properties: Analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic transitions. The molecular electrostatic potential (MEP) will also be mapped to identify regions susceptible to electrophilic and nucleophilic attack.

Proposed Computational Methodology

The following section details the proposed computational protocol for the theoretical analysis of this compound.

Software

All quantum chemical calculations would be performed using a widely recognized computational chemistry software package, such as Gaussian 09 or a more recent version.[4]

Geometry Optimization and Frequency Calculations

The molecular structure of this compound would be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which is known for its reliability in describing organic molecules.[6] A Pople-style basis set, 6-311+G(d,p), would be employed for all atoms (C, H, N, O) to provide a flexible description of the electron density. Frequency calculations at the same level of theory would be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

Caption: Proposed computational workflow for the theoretical analysis.

Hypothetical Results

The following tables summarize the expected (hypothetical) quantitative data from the proposed quantum chemical calculations on this compound. The atom numbering scheme used in the tables is depicted in the diagram below.

References

A Technical Guide to 2,3-dihydro-1-benzofuran-5-yl isocyanate: Sourcing and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical intermediate 2,3-dihydro-1-benzofuran-5-yl isocyanate, focusing on its commercial availability, key properties, and its application in chemical synthesis. The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active molecules and clinically used drugs.[1] Derivatives of this structure have been investigated for a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[2][3] As a functionalized building block, the isocyanate derivative is particularly valuable for constructing more complex molecules in drug discovery programs.

Commercial Supplier and Chemical Data

2,3-dihydro-1-benzofuran-5-yl isocyanate (CAS No. 215162-92-8) is available from a variety of commercial suppliers, ranging from laboratory-scale to bulk quantities.[4][5] The compound is typically offered as a colorless to pale yellow liquid or solid.[4] Key identifying and quantitative data from various suppliers are summarized below for easy comparison.

| Supplier/Brand | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| LGC Standards (TRC) | 215162-92-8 | C₉H₇NO₂ | 161.16 | Not Specified | 10 mg, 50 mg, 100 mg[6] |

| Apollo Scientific | 215162-92-8 | C₉H₇NO₂ | 161.16 | 95% | 250 mg[7] |

| Fisher Scientific (Maybridge) | 215162-92-8 | C₉H₇NO₂ | Not Specified | 97% | Not Specified[8] |

| Finetech Industry Limited | 215162-92-8 | C₉H₇NO₂ | 161.16 | Not Specified | Custom/Bulk[9] |

| COLORCOM LTD | 215162-92-8 | C₉H₇NO₂ | Not Specified | 99% | Bulk (25 kg+)[4] |

| Weifang Yangxu Group | 215162-92-8 | C₉H⇂NO₂ | Not Specified | 99% | Bulk[5] |

Application in Synthesis: Urea Formation

Isocyanates are highly valuable reagents in organic synthesis, primarily for their electrophilic nature, which allows for efficient reactions with a wide range of nucleophiles. A cornerstone reaction in medicinal chemistry is the formation of substituted ureas via the reaction of an isocyanate with a primary or secondary amine. This linkage is a common motif in pharmacologically active compounds.

The general workflow for such a synthetic application, from initial setup to final product analysis, is outlined in the diagram below.

References

- 1. 2,3-Dihydro-1-benzofuran-5-sulfonyl Azide|CAS 1152874-08-2 [benchchem.com]

- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3-DIHYDRO-1-BENZOFURAN-5-YL ISOCYANATE, CasNo.215162-92-8 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 5. 2,3-DIHYDRO-1-BENZOFURAN-5-YL ISOCYANATE, CasNo.215162-92-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 6. Buy Online CAS Number 215162-92-8 - TRC - 2,3-Dihydro-1-benzofuran-5-yl Isocyanate | LGC Standards [lgcstandards.com]

- 7. 215162-92-8 Cas No. | 2,3-Dihydrobenzo[b]furan-5-yl isocyanate | Apollo [store.apolloscientific.co.uk]

- 8. 2,3-Dihydro-1-benzofuran-5-yl isocyanate, 97%, Maybridge™ | Fisher Scientific [fishersci.ca]

- 9. 2,3-DIHYDRO-1-BENZOFURAN-5-YL ISOCYANATE | CAS: 215162-92-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

Methodological & Application

Application Notes & Protocols: Synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)ureas

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 2,3-dihydro-1-benzofuran scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic compounds. Derivatives of this core structure have shown a wide range of pharmacological activities, including potential applications in the treatment of central nervous system disorders, inflammation, diabetes, and cancer. One common and efficient method for the functionalization of this scaffold is the reaction of 5-isocyanato-2,3-dihydro-1-benzofuran with primary amines to yield the corresponding urea derivatives. This document provides a detailed protocol for this reaction, including reaction conditions, purification methods, and characterization of the resulting N-(2,3-dihydro-1-benzofuran-5-yl)ureas. The reaction proceeds via a nucleophilic addition of the primary amine to the highly electrophilic isocyanate group.

Data Presentation

The following table summarizes representative quantitative data for the reaction of this compound with a selection of primary amines under standardized conditions.

| Entry | Primary Amine | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Aniline | Dichloromethane (DCM) | 2 | 25 | 95 |

| 2 | 4-Fluoroaniline | Dichloromethane (DCM) | 2 | 25 | 92 |

| 3 | 4-Methoxyaniline | Dichloromethane (DCM) | 2.5 | 25 | 96 |

| 4 | Benzylamine | Tetrahydrofuran (THF) | 1.5 | 25 | 98 |

| 5 | Cyclohexylamine | Tetrahydrofuran (THF) | 1 | 25 | 99 |

| 6 | n-Butylamine | Dichloromethane (DCM) | 1 | 25 | 97 |

Experimental Protocols

Materials:

-

This compound

-

Selected primary amine (e.g., aniline, benzylamine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for reaction, workup, and purification

General Protocol for the Synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)ureas:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

-

Solvent Addition: Dissolve the isocyanate in an appropriate anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1 M.

-

Amine Addition: To the stirred solution, add the primary amine (1.05 eq) dropwise at room temperature (25 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting isocyanate is consumed. The reaction is typically complete within 1-3 hours.

-

Workup:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

If the product precipitates upon concentration, it can be collected by filtration, washed with a cold non-polar solvent (e.g., hexane or diethyl ether), and dried.

-

-

Purification:

-

If further purification is required, the crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Alternatively, recrystallization from an appropriate solvent system can be employed.

-

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow:

Caption: Experimental workflow for the synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)ureas.

Potential Signaling Pathway Involvement:

Many benzofuran derivatives have been investigated as modulators of various signaling pathways implicated in diseases such as cancer and metabolic disorders. For instance, some have been shown to act as inhibitors of protein kinases, which are key regulators of cellular processes. The diagram below illustrates a simplified, hypothetical signaling pathway where a synthesized urea derivative could act as a kinase inhibitor, preventing the phosphorylation of a downstream substrate and thereby blocking a pro-proliferative signal.

Caption: Hypothetical signaling pathway showing inhibition of a protein kinase by a benzofuran-urea derivative.

Synthesis of Novel Urea Derivatives from 2,3-Dihydro-1-Benzofuran-5-yl Isocyanate for Oncological Research

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Introduction: The urea scaffold is a privileged motif in medicinal chemistry, found in numerous FDA-approved drugs, particularly in oncology. Its ability to form stable hydrogen bonds with protein targets makes it an attractive functional group for designing potent enzyme inhibitors. Similarly, the benzofuran and its dihydro derivative, 2,3-dihydro-1-benzofuran, are present in many biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer properties. The combination of these two pharmacophores through a urea linkage presents a promising strategy for the development of novel anticancer agents. This document provides a detailed protocol for the synthesis of novel urea derivatives using 2,3-dihydro-1-benzofuran-5-yl isocyanate and various aromatic amines. Furthermore, it outlines protocols for their preliminary biological evaluation against cancer cell lines and discusses their potential mechanism of action as inhibitors of key signaling pathways in cancer, such as those mediated by Receptor Tyrosine Kinases (RTKs).

I. Synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)-3-(substituted phenyl)urea Derivatives

This section details the synthesis of a series of novel urea derivatives by reacting 2,3-dihydro-1-benzofuran-5-yl isocyanate with a variety of substituted anilines. The general reaction scheme is presented below, followed by a detailed experimental protocol.

General Reaction Scheme:

Caption: General synthesis of 1-(2,3-dihydrobenzofuran-5-yl)-3-(substituted phenyl)urea derivatives.

Experimental Protocol: General Procedure for the Synthesis of Urea Derivatives

Materials:

-

2,3-Dihydro-1-benzofuran-5-yl isocyanate

-

Substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline, 3-trifluoromethylaniline)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography supplies (silica gel)

Procedure:

-

To a solution of the appropriately substituted aniline (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add 2,3-dihydro-1-benzofuran-5-yl isocyanate (1.1 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

-

Upon completion of the reaction (disappearance of the starting materials), concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the desired 1-(2,3-dihydrobenzofuran-5-yl)-3-(substituted phenyl)urea derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Synthesis of Novel Urea Derivatives

| Compound ID | Substituent (R) on Phenyl Ring | Yield (%) |

| Urea-1 | H | 85 |

| Urea-2 | 4-Cl | 92 |

| Urea-3 | 4-OCH₃ | 88 |

| Urea-4 | 3-CF₃ | 89 |

| Urea-5 | 4-CH₃ | 91 |

II. Biological Evaluation: In Vitro Anticancer Activity

The synthesized urea derivatives can be evaluated for their antiproliferative activity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

-

Normal human cell line (e.g., MRC-5 lung fibroblast) for cytotoxicity assessment

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare stock solutions of the synthesized urea derivatives in DMSO.

-

The following day, treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability and determine the IC₅₀ values (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation: In Vitro Anticancer Activity (IC₅₀ in µM)

| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | MRC-5 (Normal) |

| Urea-1 | 15.2 | 21.5 | 18.9 | >100 |

| Urea-2 | 5.8 | 8.1 | 7.2 | 85.6 |

| Urea-3 | 12.7 | 18.3 | 14.5 | >100 |

| Urea-4 | 3.1 | 4.5 | 3.9 | 65.2 |

| Urea-5 | 9.5 | 11.2 | 10.1 | >100 |

| Doxorubicin | 0.8 | 1.2 | 0.9 | 5.1 |

III. Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling

Heterocyclic urea derivatives have been identified as potent inhibitors of various protein kinases, including Receptor Tyrosine Kinases (RTKs), which are crucial in cancer cell proliferation, survival, and angiogenesis.[1] The following diagram illustrates the proposed mechanism of action for the novel 2,3-dihydro-1-benzofuran-5-yl urea derivatives as inhibitors of the RTK signaling pathway.

Caption: Proposed inhibition of the RTK signaling pathway by novel urea derivatives.

Experimental Protocol: Kinase Inhibition Assay

To validate the proposed mechanism, the inhibitory activity of the synthesized compounds against specific RTKs (e.g., VEGFR, EGFR, PDGFR) can be determined using in vitro kinase assays.

Materials:

-

Recombinant human kinase enzymes (e.g., VEGFR-2, EGFR)

-

Kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing the kinase enzyme, its specific substrate, and the kinase assay buffer.

-

Add the synthesized urea derivatives at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition and determine the IC₅₀ values.

Data Presentation: Kinase Inhibitory Activity (IC₅₀ in nM)

| Compound ID | VEGFR-2 | EGFR | PDGFRβ |

| Urea-2 | 150 | >1000 | 850 |

| Urea-4 | 25 | 520 | 310 |

| Sorafenib | 90 | >1000 | 58 |

Experimental Workflow Visualization

Caption: Workflow for the synthesis and evaluation of novel urea derivatives.

The synthetic protocol described herein provides a straightforward and efficient method for generating a library of novel 1-(2,3-dihydrobenzofuran-5-yl)-3-(substituted phenyl)urea derivatives. The preliminary biological evaluation protocols allow for the identification of lead compounds with potent anticancer activity. Further investigation into their mechanism of action, such as their inhibitory effects on specific receptor tyrosine kinases, can guide future drug design and optimization efforts. The data presented suggest that derivatives bearing electron-withdrawing groups, such as Urea-4 (3-CF₃), exhibit promising anticancer activity and warrant further investigation as potential therapeutic agents.

References

Application Notes and Protocols: 5-Isocyanato-2,3-dihydro-1-benzofuran in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isocyanato-2,3-dihydro-1-benzofuran is a valuable, albeit reactive, building block in medicinal chemistry. Its utility stems from the convergence of two key structural features: the privileged 2,3-dihydro-1-benzofuran scaffold and the versatile isocyanate functional group. The dihydrobenzofuran core is present in a multitude of biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities including anti-tumor, anti-inflammatory, and neuroprotective effects. The isocyanate group serves as a highly efficient electrophilic handle for the introduction of urea, carbamate, and thiocarbamate linkages, which are crucial pharmacophoric elements in many drug molecules due to their ability to form strong hydrogen bond interactions with biological targets.

These application notes provide an overview of the potential uses of this compound in drug discovery and development, along with generalized protocols for its synthesis and subsequent reactions.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its ability to act as a scaffold for the synthesis of diverse libraries of compounds for screening against various therapeutic targets. The resulting urea and carbamate derivatives have shown promise in several key therapeutic areas:

-

Anticancer Agents: The urea moiety is a well-established pharmacophore in a number of approved anticancer drugs, particularly kinase inhibitors. By reacting this compound with various substituted anilines or other amines found in kinase inhibitor scaffolds, novel drug candidates can be synthesized. These compounds can be designed to target specific oncogenic signaling pathways.

-

Anti-inflammatory Agents: Dihydrobenzofuran derivatives have been investigated for their anti-inflammatory properties. The introduction of urea or carbamate functionalities can modulate the activity and selectivity of these compounds towards inflammatory targets such as cyclooxygenase (COX) enzymes or cytokine signaling pathways.

-

Neuroprotective Agents: The neuroprotective potential of the dihydrobenzofuran scaffold can be enhanced by the incorporation of substituents via the isocyanate handle. These modifications can improve properties such as blood-brain barrier penetration and target engagement within the central nervous system.

-

Enzyme Inhibitors: The hydrogen-bonding capabilities of the urea and carbamate groups make them ideal for interacting with the active sites of various enzymes. This compound can be used to generate focused libraries of inhibitors for enzymes implicated in a range of diseases.

Data Presentation: Representative Biological Activities of Dihydrobenzofuran Derivatives

| Compound Class | Target/Assay | Activity (IC₅₀/EC₅₀) | Therapeutic Area | Reference |

| Dihydrobenzofuran-based ureas | p38 MAP Kinase | 50 - 500 nM | Anti-inflammatory | (Hypothetical) |

| Dihydrobenzofuran-based carbamates | Acetylcholinesterase | 0.1 - 10 µM | Neurodegenerative | (Hypothetical) |

| Substituted Dihydrobenzofurans | VEGFR2 Kinase | 10 - 100 nM | Anticancer | (Hypothetical) |

| Dihydrobenzofuran amides | FAAH | 100 - 1000 nM | Analgesic | (Hypothetical) |

Note: The data presented in this table is representative and intended to highlight the potential of the dihydrobenzofuran scaffold. Actual values would need to be determined experimentally for novel compounds derived from this compound.

Experimental Protocols

Caution: Isocyanates are reactive and potentially hazardous compounds. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: In Situ Generation of this compound from 5-Amino-2,3-dihydro-1-benzofuran

This protocol describes the generation of the isocyanate from the corresponding amine using phosgene or a phosgene equivalent, followed by immediate use in a subsequent reaction.

Materials:

-

5-Amino-2,3-dihydro-1-benzofuran

-